[4-[4-(4-Cyanatophenyl)-8-tricyclo[5.2.1.02,6]decanyl]phenyl] cyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclopentadienylbisphenol cyanate ester is a specialized compound known for its unique chemical structure and properties. It is a type of cyanate ester that contains dicyclopentadiene cycles and bisphenol units. This compound is particularly valued for its excellent thermal stability, mechanical strength, and low dielectric properties, making it suitable for various high-performance applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dicyclopentadienylbisphenol cyanate ester is typically synthesized through the reaction of dicyclopentadienylbisphenol with cyanogen halides under controlled conditions. The reaction involves the formation of cyanate ester groups from the hydroxyl groups of the bisphenol. The process requires precise temperature control and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of dicyclopentadienylbisphenol cyanate ester involves large-scale reactors where the reactants are mixed and heated under specific conditions. The reaction is monitored to maintain optimal temperatures and pressures, ensuring consistent quality and performance of the final product. The compound is then purified through distillation or crystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Dicyclopentadienylbisphenol cyanate ester undergoes various chemical reactions, including:
Cyclotrimerization: This reaction forms polycyanurate networks, enhancing the thermal and mechanical properties of the material.
Substitution Reactions: The cyanate groups can react with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include catalysts such as metal salts and bases. The reactions are typically carried out under controlled temperatures ranging from 100°C to 200°C, depending on the desired product and reaction kinetics .
Major Products Formed
The major products formed from these reactions include polycyanurate networks and various substituted cyanate esters. These products exhibit enhanced thermal stability, mechanical strength, and dielectric properties .
Wissenschaftliche Forschungsanwendungen
Dicyclopentadienylbisphenol cyanate ester has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of high-performance polymers and composites.
Biology: Investigated for its potential use in bio-compatible materials due to its stability and low toxicity.
Medicine: Explored for its potential in drug delivery systems and medical devices.
Industry: Widely used in the electronics industry for the production of high-speed, high-frequency circuit boards and other electronic components requiring signal integrity
Wirkmechanismus
The mechanism of action of dicyclopentadienylbisphenol cyanate ester involves the formation of polycyanurate networks through cyclotrimerization. This process enhances the thermal and mechanical properties of the material. The cyanate groups react with various functional groups, leading to the formation of stable, cross-linked networks that provide excellent thermal stability and mechanical strength .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol A dicyanate: Known for its high thermal stability and mechanical properties but has higher dielectric loss compared to dicyclopentadienylbisphenol cyanate ester.
Bisphenol F dicyanate: Offers similar thermal and mechanical properties but with slightly different processing characteristics.
Novolac cyanate ester: Provides excellent thermal stability and mechanical strength but is more brittle compared to dicyclopentadienylbisphenol cyanate ester.
Uniqueness
Dicyclopentadienylbisphenol cyanate ester stands out due to its unique combination of low dielectric properties, high thermal stability, and mechanical strength. These properties make it particularly suitable for high-performance applications in the electronics industry, where signal integrity and thermal stability are critical .
Eigenschaften
Molekularformel |
C24H22N2O2 |
---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
[4-[4-(4-cyanatophenyl)-8-tricyclo[5.2.1.02,6]decanyl]phenyl] cyanate |
InChI |
InChI=1S/C24H22N2O2/c25-13-27-19-5-1-15(2-6-19)17-9-22-18-11-21(24(12-18)23(22)10-17)16-3-7-20(8-4-16)28-14-26/h1-8,17-18,21-24H,9-12H2 |
InChI-Schlüssel |
ZYDCNZOJNSJLMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC(C1C3C2CC(C3)C4=CC=C(C=C4)OC#N)C5=CC=C(C=C5)OC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.